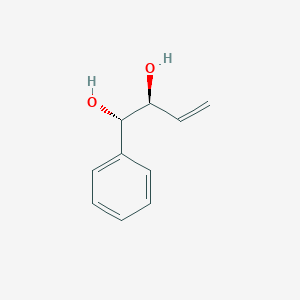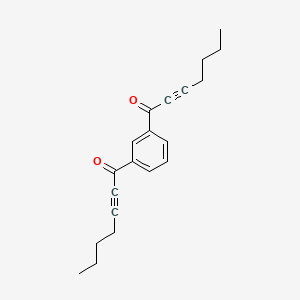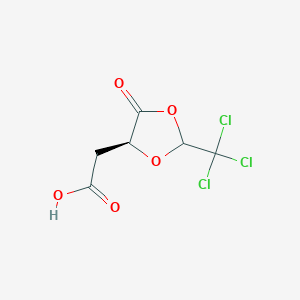
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- is a chemical compound with the molecular formula C6H5Cl3O5 It is characterized by the presence of a dioxolane ring, an acetic acid moiety, and a trichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dioxolane derivative with a trichloromethyl-containing reagent in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential biological activity and therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (2R,4R)-: A stereoisomer with different spatial arrangement of atoms.
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4R)-: Another stereoisomer with distinct properties.
Uniqueness
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the trichloromethyl group also imparts distinct chemical properties, making it valuable for various applications.
Propiedades
Número CAS |
196512-77-3 |
|---|---|
Fórmula molecular |
C6H5Cl3O5 |
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
2-[(4S)-5-oxo-2-(trichloromethyl)-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C6H5Cl3O5/c7-6(8,9)5-13-2(1-3(10)11)4(12)14-5/h2,5H,1H2,(H,10,11)/t2-,5?/m0/s1 |
Clave InChI |
IVSTXFYJHXMXFM-SZSCBOSDSA-N |
SMILES isomérico |
C([C@H]1C(=O)OC(O1)C(Cl)(Cl)Cl)C(=O)O |
SMILES canónico |
C(C1C(=O)OC(O1)C(Cl)(Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)

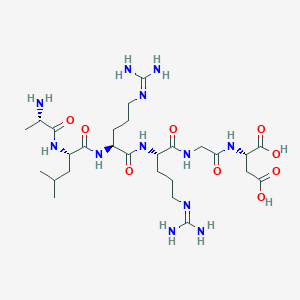
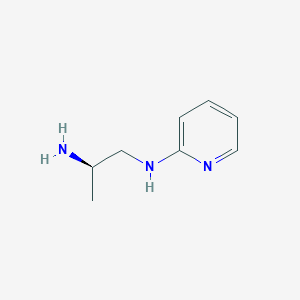
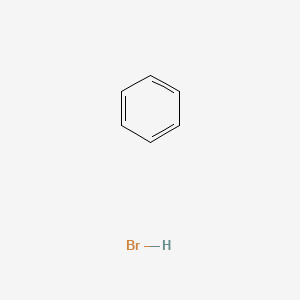
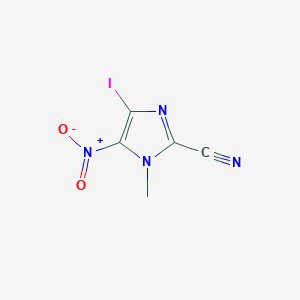

![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
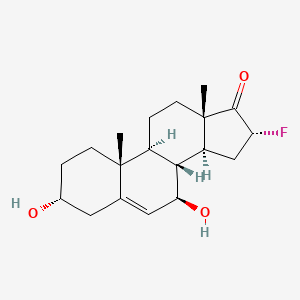
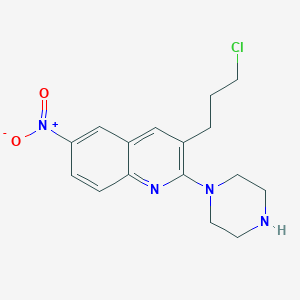
![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)

